molecular formula C7H7NO2 B11922721 2-Amino-6-hydroxybenzaldehyde

2-Amino-6-hydroxybenzaldehyde

Cat. No.: B11922721
M. Wt: 137.14 g/mol
InChI Key: GRJNSCLXSLEWAL-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of benzaldehyde, featuring both an amino group (-NH2) and a hydroxyl group (-OH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Reimer-Tiemann reaction, where phenol is treated with chloroform in the presence of a strong base like sodium hydroxide to yield 2-hydroxybenzaldehyde. Subsequently, the amino group can be introduced via nitration followed by reduction .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common practices.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Amino-6-hydroxybenzoic acid.

    Reduction: 2-Amino-6-hydroxybenzyl alcohol.

    Substitution: Various Schiff bases and hydrazones.

Properties

IUPAC Name

2-amino-6-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJNSCLXSLEWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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